

Substance P, Free Acid molecular structure and properties.

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Substance P, Free Acid*

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Substance P, Free Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP) is a neuropeptide of the tachykinin family, playing a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. Its biological activity is primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. A critical structural feature for this activity is the amidation of its C-terminus. The free acid form of Substance P, lacking this amide group, is generally considered to be biologically inactive. This technical guide provides an in-depth overview of the molecular structure and properties of **Substance P, free acid**, with a particular focus on the structural basis for its lack of activity. Detailed experimental protocols for studying tachykinin systems and visualization of key signaling pathways are also presented to aid researchers in this field.

Molecular Structure and Properties

Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met. The biologically active form possesses a C-terminal methioninamide. The free acid form, by contrast, terminates with a carboxyl group. This seemingly minor difference has profound implications for the peptide's three-dimensional structure and its ability to interact with the NK1 receptor.

Physicochemical Properties

A summary of the key physicochemical properties of **Substance P, free acid** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₆₃ H ₉₇ N ₁₇ O ₁₄ S	[1][2]
Molecular Weight	~1347.6 g/mol	[1][2]
Amino Acid Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met	[3]
CAS Number	71977-09-8	[4]
Solubility	Soluble in water and DMSO	[5]
pKa	Data not available	
Stability	Lyophilized powder is stable for extended periods at -20°C. Solutions should be used fresh. Substance P is susceptible to degradation by various proteases.[6]	

Biological Properties

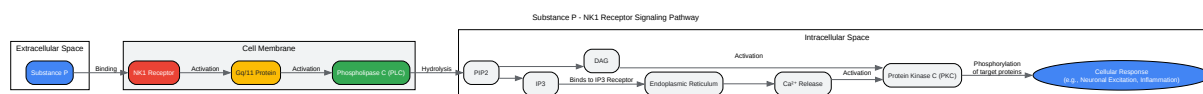
The C-terminal amide of Substance P is crucial for its biological activity.[1] The free acid form exhibits significantly reduced or no affinity for the NK1 receptor and consequently lacks the ability to trigger downstream signaling cascades.[7] This is attributed to a conformational difference between the amidated and free acid forms, which prevents the latter from adopting the necessary orientation to bind effectively to the receptor's active site.[8]

Due to its biological inactivity, quantitative data on receptor binding affinity and functional potency for **Substance P, free acid** are largely unavailable in the scientific literature, as research efforts are concentrated on the active, amidated form. Table 2 highlights the known activity of amidated Substance P for comparison.

Parameter	Substance P (amidated)	Substance P, Free Acid	Reference
NK1 Receptor Binding Affinity (Ki/Kd)	High affinity (nanomolar range)	Very low to no affinity	[9][10]
NK2 Receptor Binding Affinity (Ki/Kd)	Lower affinity	Data not available	[9]
NK3 Receptor Binding Affinity (Ki/Kd)	Lower affinity	Data not available	[9]
Potency (EC ₅₀ /IC ₅₀)	Potent agonist (nanomolar range)	Inactive	[7]

Signaling Pathway

Substance P exerts its effects by binding to the NK1 receptor, which is coupled to the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade, as depicted in the diagram below.



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Substance P - NK1 Receptor Signaling Pathway

Experimental Protocols

The study of Substance P and its analogs often involves receptor binding assays and functional assays to determine affinity and potency. Below are detailed methodologies for two common experimental approaches.

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor using a radiolabeled ligand.

1. Membrane Preparation:

- Homogenize tissues or cells expressing the NK1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
- Centrifuge the homogenate at low speed to remove large debris.
- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

- On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- In a 96-well plate, add the following to each well in a final volume of 250 µL:
 - 150 µL of the membrane preparation (optimized protein concentration).
 - 50 µL of the unlabeled test compound at various concentrations (or buffer for total binding).
 - 50 µL of a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).
- To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled NK1 receptor ligand.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Filtration and Counting:

- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
- Quantify the radioactivity bound to the filters using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the log concentration of the test compound.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.

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Radioligand Binding Assay Workflow

Competitive ELISA for Substance P Quantification

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Substance P in a sample.

1. Plate Preparation:

- Coat a 96-well microplate with a specific anti-Substance P antibody overnight at 4°C.
- Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
- Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
- Wash the plate again.

2. Competitive Reaction:

- Prepare a series of Substance P standards of known concentrations.
- In separate tubes, pre-incubate the standards or unknown samples with a fixed amount of enzyme-labeled Substance P (e.g., Substance P-HRP conjugate).
- Add these mixtures to the antibody-coated wells.
- Incubate for a defined period (e.g., 1-2 hours) at room temperature to allow the unlabeled (from the sample/standard) and labeled Substance P to compete for binding to the immobilized antibody.

3. Detection:

- Wash the plate thoroughly to remove any unbound labeled and unlabeled Substance P.
- Add a substrate solution for the enzyme (e.g., TMB for HRP).
- Incubate in the dark at room temperature to allow for color development. The intensity of the color will be inversely proportional to the amount of Substance P in the sample.
- Stop the reaction by adding a stop solution (e.g., sulfuric acid).

4. Data Analysis:

- Read the absorbance of each well at the appropriate wavelength using a microplate reader.
- Generate a standard curve by plotting the absorbance versus the log of the concentration of the Substance P standards.
- Determine the concentration of Substance P in the unknown samples by interpolating their absorbance values on the standard curve.

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Competitive ELISA Workflow

Conclusion

Substance P, free acid, serves as a crucial control peptide in tachykinin research, highlighting the indispensable role of the C-terminal amide in conferring biological activity. Its lack of affinity for neurokinin receptors underscores the precise structural requirements for ligand-receptor interaction. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex biology of Substance P and the broader family of tachykinin neuropeptides. A thorough understanding of both the active and inactive forms of these peptides is essential for the rational design and development of novel therapeutics targeting the tachykinin system.

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